
Starch, 2-hydroxypropyl ether
Übersicht
Beschreibung
Starch, 2-hydroxypropyl ether, is a white, odorless, and tasteless powder . It is easily soluble in water, has good viscosity and thermal stability, strong acid resistance, shear resistance, and aging resistance characteristics . It is used as a thickener for the production of jam, yogurt, oil consumption, and other foods . It is also an excipient in pharmaceutical concoctions, amplifying the effectiveness of drugs, rendering them more soluble, bioavailable, and stable .
Synthesis Analysis
The synthesis of this compound involves etherification . Etherification is a chemical reaction that involves the formation of an ether bond between two organic compounds. This reaction can be carried out by using a suitable catalyst or by direct reaction of the reactants . The basic mechanism of etherification involves the nucleophilic attack of an alcohol or phenol on an alkyl halide or a carbonyl compound .Molecular Structure Analysis
The molecular formula of this compound is C24H42O21 . Starch can be considered as a condensation polymer of glucose, consisting of anhydroglucose units . The main component of starch is amylopectin, one of the largest molecules in nature with an average degree of polymerization of about 2 million .Chemical Reactions Analysis
Etherification of starch results in the substitution of hydroxyl groups in the starch molecule with a 2-hydroxypropyl ether group . This modification imparts new properties to the starch, such as increased solubility, stability, and resistance to degradation .Physical And Chemical Properties Analysis
This compound is practically insoluble in cold water and in ethanol (96 per cent) . It has good viscosity and thermal stability, strong acid resistance, shear resistance, and aging resistance characteristics .Wissenschaftliche Forschungsanwendungen
Substitution Level and Position Determination in Hydroxypropylated Starch : High-resolution 1H-NMR spectroscopy has been utilized to determine the level and position of substitution in hydroxypropylated starch. This technique provides a precise method for analyzing the extent of modification in starch ethers like hydroxypropyl starch (Xu & Seib, 1997).
Hydroxypropyl Content Determination in Modified Starches : An improved acid hydrolysis method was developed to measure hydroxypropyl content in modified starches, highlighting the significance of hydroxypropylation in altering starch properties for food applications (Wang, Sun, & Shi, 2019).
Physicochemical Properties and Enzymatic Digestibility : Hydroxypropylation of finger millet starch was shown to improve its physicochemical properties, such as swelling capacities and paste clarity, and influence its enzymatic digestibility. This highlights the utility of hydroxypropylated starch in food processing and nutrition (Lawal, 2009).
Application in Textile Industry : Hydroxypropyl starch, prepared through etherification, has been successfully applied in cotton yarn sizing, demonstrating superior properties compared to sulfated starch, indicating its potential in textile processing (Yang Dong, 2000).
Heavy Metal Removal : Hydroxypropyl starch has been used to create water-insoluble starches for effective binding of heavy metals like copper and cadmium, showcasing its application in environmental remediation and water treatment (Rayford & Wing, 1979).
Synthesis from Breadfruit Starch : Hydroxypropyl starch synthesized from breadfruit starch shows varied physicochemical properties like swelling power and solubility, indicating its potential for diverse industrial applications (Zuhra et al., 2020).
Hydroxypropylation of Potato Starch : The study on hydroxypropyl potato starch emphasizes the influence of factors like reaction time and temperature on its substitution degree, underlining the importance of process parameters in starch modification (Ma Bing-jie, 2005).
γ-Hydroxypropyl Starch Properties : Research on γ-hydroxypropyl starch reveals changes in physicochemical characteristics like solubility and retrogradation, demonstrating the potential of this modified starch in food and non-food industries (Liu et al., 2022).
Hydroxypropyl Wheat Starch : The preparation of hydroxypropyl wheat starch shows the importance of factors like propylene oxide amount and reaction time on its properties, indicating its applications in food processing and packaging (Tian Ying-liang, 2012).
Corn and Amaranth Starch Derivatives : A comparison of hydroxypropyl derivatives from corn and amaranth starches shows significant improvement in freeze-thaw stability, highlighting the role of starch source in determining the modified starch's properties (Pal, Singhal, & Kulkarni, 2002).
Cassava Starch Modification : The study on hydroxypropyl derivatives of cassava starch illustrates how the reaction medium and conditions affect the etherification process, impacting the final starch properties for various industrial applications (Jyothi, Moorthy, & Rajasekharan, 2007).
Wirkmechanismus
1. Target of Action: Starch, 2-hydroxypropyl ether primarily targets the gastrointestinal tract when used as a food additive or pharmaceutical excipient. Its role is to modify the physical properties of starch, enhancing its solubility and stability, which can improve the texture and shelf-life of food products or the efficacy of pharmaceutical formulations .
2. Mode of Action: The compound interacts with starch molecules by introducing hydroxypropyl groups. This modification reduces the intermolecular hydrogen bonding between starch chains, leading to increased solubility and decreased gelatinization temperature. As a result, the modified starch can form more stable and consistent gels or pastes, which are beneficial in various applications .
3. Biochemical Pathways: The introduction of hydroxypropyl groups affects the biochemical pathways related to starch digestion and metabolism. The modified starch is more resistant to enzymatic breakdown by amylases, leading to slower digestion and a more gradual release of glucose. This can be advantageous for managing blood sugar levels and providing sustained energy .
Pharmacokinetics:
- Excretion: The majority of the compound is excreted unchanged in the feces, with some metabolites absorbed and excreted via urine .
5. Result of Action: At the molecular level, the introduction of hydroxypropyl groups disrupts the crystalline structure of native starch, enhancing its solubility and stability. At the cellular level, this modification can lead to slower glucose absorption and a more gradual insulin response, which is beneficial for metabolic health .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound. For instance, higher temperatures can enhance its solubility, while extreme pH levels can affect its stability. Additionally, the presence of other dietary components can impact its interaction with digestive enzymes and gut microbiota .
Safety and Hazards
Zukünftige Richtungen
Starch-based hydrogels have gained huge attention due to their non-toxic, biocompatible, and cheap properties . They have potential applications in different fields such as biomedical, pharmaceutical, personal care products, biosensors, and cosmetics . Moreover, the global hydroxypropyl starch ether market size was USD 189.9 million in 2021 and is projected to touch USD 238.9 million by 2027, exhibiting a CAGR of 3.3% .
Biochemische Analyse
Biochemical Properties
Starch, 2-hydroxypropyl ether, plays a significant role in biochemical reactions due to its modified structure. The hydroxypropyl groups introduced into the starch molecule enhance its interaction with various enzymes, proteins, and other biomolecules. For instance, it interacts with amylase enzymes, which catalyze the hydrolysis of starch into simpler sugars. The presence of hydroxypropyl groups can affect the binding affinity and catalytic efficiency of amylase, leading to altered reaction kinetics . Additionally, this compound, can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein stability and functionality.
Cellular Effects
This compound, has been shown to influence various cellular processes. In different cell types, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fibroblast cells, this compound, can modulate the expression of genes involved in extracellular matrix production, leading to changes in cell adhesion and migration. Additionally, it can impact cellular metabolism by altering the uptake and utilization of glucose, thereby influencing energy production and storage .
Molecular Mechanism
The molecular mechanism of action of this compound, involves its interaction with biomolecules at the molecular level. The hydroxypropyl groups can form hydrogen bonds with amino acid residues in enzymes, leading to changes in enzyme conformation and activity. This can result in either inhibition or activation of enzymatic reactions. Furthermore, this compound, can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound, remains stable under physiological conditions for extended periods, allowing for sustained interactions with biomolecules. Over time, it may undergo partial degradation, leading to the release of hydroxypropyl groups and native starch fragments, which can have different biochemical effects .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve nutrient absorption. At high doses, it may exhibit toxic or adverse effects, such as gastrointestinal disturbances and metabolic imbalances. Threshold effects have been observed, where a specific dosage range elicits optimal benefits without causing toxicity .
Metabolic Pathways
This compound, is involved in various metabolic pathways. It interacts with enzymes such as amylases and glucosidases, which catalyze the breakdown of starch into glucose and other metabolites. The hydroxypropyl groups can influence the activity of these enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, this compound, can affect the synthesis and degradation of glycogen, a key storage form of glucose in cells .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydroxypropyl groups can enhance the solubility and stability of the compound, allowing for efficient transport and distribution. Additionally, this compound, can accumulate in certain tissues, influencing its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound, is influenced by its chemical structure and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions and other biochemical processes. The hydroxypropyl groups can also affect its activity and function within these subcellular compartments .
Eigenschaften
IUPAC Name |
5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-5-[3-(2,3-dihydroxy-2-methylpropoxy)-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O22/c1-11-16(36)17(37)25(14(7-34)48-11)52-29-21(41)19(39)26(15(51-29)8-46-28-20(40)18(38)23(44-3)12(5-32)49-28)53-30-27(47-10-31(2,43)9-35)22(42)24(45-4)13(6-33)50-30/h11-30,32-43H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPQJQYDCRXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCC(C)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907658 | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9049-76-7, 102511-23-9 | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-O-(2,3-Dihydroxy-2-methylpropyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Starch, 2-hydroxypropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Starch, 2-hydroxypropyl ether in stucco mortar formulations?
A1: this compound functions as a thickener and workability enhancer in stucco mortars []. When added to the mortar mix, it improves the flow and consistency of the fresh mortar, making it easier to apply and work with. This is particularly important in stucco applications where a smooth and even finish is desired.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





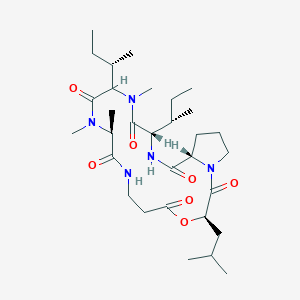
![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)
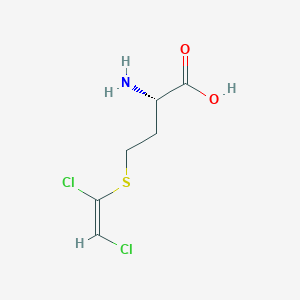
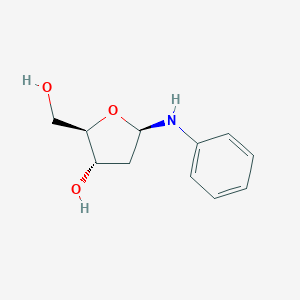
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
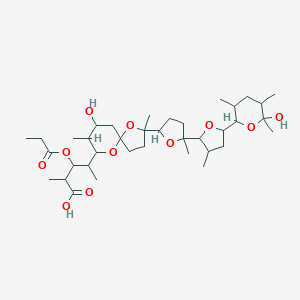
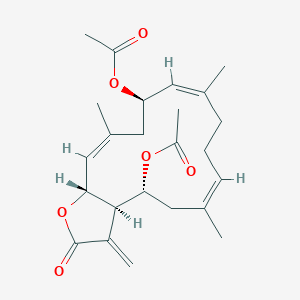
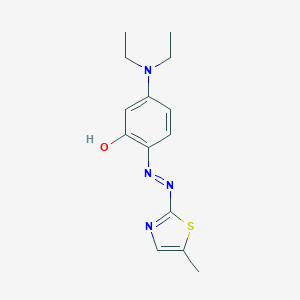

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)